1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines, which are known for their significant biological activities and potential applications in medicinal chemistry. This compound features a fused bicyclic structure that combines a pyrazole ring with a pyridine ring, making it a subject of interest in various fields, particularly in drug discovery and development.
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the broader category of pyrazolo[3,4-b]pyridines, which are characterized by their fused ring systems and diverse substituents that influence their chemical behavior and biological activity.
The synthesis of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be achieved through several synthetic pathways. One common approach involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with benzyl halides under specific conditions to form the desired product. This method typically utilizes bases such as potassium carbonate to facilitate nucleophilic substitution reactions.
The synthesis process may include:
The molecular formula is , with a molar mass of approximately 224.26 g/mol. The compound's structural features contribute to its reactivity and interaction with biological targets.
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can participate in various chemical reactions:
The reaction conditions often require careful control of temperature and pH to maximize yield and purity. For example, reactions involving electrophiles may necessitate acidic conditions to enhance nucleophilicity.
The mechanism of action for compounds like 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine often involves interactions with specific biological targets such as enzymes or receptors. These interactions can lead to inhibition or activation of metabolic pathways.
Studies have shown that similar compounds exhibit activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death .
The physical properties include:
Chemical properties include:
1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, aiming to advance its use in therapeutic applications.
The construction of the pyrazolo[3,4-b]pyridine core for 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine primarily relies on cyclocondensation between 5-aminopyrazoles and carbonyl-containing synthons. Statistically, 46.77% of described pyrazolo[3,4-b]pyridines bear a methyl group at C3, reflecting the strategic use of methyl-substituted precursors for regiocontrol [2]. The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1,3-dicarbonyl compounds (e.g., β-ketoesters or diketones) in acetic acid affords the bicyclic core through sequential Michael addition, cyclization, and dehydration [9]. Trifluoromethyl-β-diketones exhibit solvent-dependent regioselectivity: under solvent-free conditions, they yield 6-CF₃ isomers, while acetic acid promotes 4-CF₃ products due to keto-enol equilibrium shifts [9]. For 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, N1-benzylation typically occurs early via 5-aminopyrazole alkylation before cyclization, using benzyl halides to prevent N2-alkylation byproducts [4] [9].
One-pot multicomponent reactions (MCRs) significantly streamline access to complex pyrazolo[3,4-b]pyridines. A silver-catalyzed cascade employs 3-phenylpropiolaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine in DMAc at 100°C, activating the alkyne for 6-endo-dig cyclization to furnish 1,4-diphenyl-3-methyl variants in 74–84% yield [7]. This method tolerates electron-rich (e.g., 4-OMe-C₆H₄) and electron-deficient (e.g., 4-CF₃-C₆H₄) aryl alkynals, though alkyl alkynals give lower yields (53–66%) [7]. For antileukemic derivatives, ethyl benzoate, acetonitrile, and sodium hydride generate 3-oxo-3-arylpropanenitriles, which then condense with hydrazines to form the pyrazole ring, followed by cyclization with enolizable carbonyls [5]. Ionic liquids like [bmim]Br enhance MCR efficiency, enabling 1,3,4-triaryl-3-methylpyrazolo[3,4-b]pyridines at 90°C with >90% yields [9].
Metal-free methodologies prioritize sustainability while maintaining regiocontrol. 5-Aminopyrazoles react with α,β-unsaturated ketones in [bmim]Br via Michael addition and annulation, avoiding toxic catalysts and solvents [9]. Vilsmeier–Haack formylation of 5-aminopyrazoles generates aldehydes that undergo Friedländer condensation with ketones, enabling C6-aryl/alkyl diversification without metals . Iodine-mediated electrophilic cyclization provides halogenated intermediates: treating alkynyl aldehydes with I₂ yields 6-iodo-pyrazolo[3,4-b]pyridines, enabling downstream Suzuki couplings or selenization [7]. For C5-amination, Chichibabin-type reactions displace halides with ammonia, or reductive amination converts C5-carbonyls to amines using NH₄OAc/NaBH₃CN [4] [8].
Tautomeric stability in pyrazolo[3,4-b]pyridines is governed by N-substitution and aromaticity. Unsubstituted derivatives equilibrate between 1H- and 2H-tautomers, but AM1 calculations confirm the 1H-tautomer is more stable by 37.03 kJ/mol due to extended aromaticity across both rings [2] [9]. N1-Benzylation locks the scaffold in the 1H-form, eliminating tautomeric ambiguity and enhancing metabolic stability for drug design [2] [4]. At C3, electron-donating methyl groups further stabilize the 1H-tautomer by increasing pyridine ring electron density, whereas C3-amino groups may adopt alternative tautomeric forms in solution [9]. The table below summarizes substituent effects on tautomeric distribution:
Table: Substituent Impact on Pyrazolo[3,4-b]pyridine Tautomerism
Substituent Position | Common Groups | Preferred Tautomer | Energy Difference (kJ/mol) |
---|---|---|---|
N1 | H (unsubstituted) | 1H/2H mixture | 1H favored by 37.03 [2] |
N1 | Benzyl | 1H exclusively | >40 [4] |
C3 | Methyl | 1H | ~25 [9] |
C3 | Amino | Variable* | <10 [9] |
* C3-amino groups may exhibit imino tautomers in nonpolar solvents.
N1-Benzylation StrategiesN1-functionalization requires precise control to avoid regioisomeric impurities. Direct alkylation of pyrazolo[3,4-b]pyridin-5-amines uses benzyl bromide with K₂CO₃ in DMF at 60°C, achieving >85% yield but risking N2-alkylation if the C3 position lacks a directing group [3] [7]. Transition-metal catalysis improves selectivity: Ag(I) or Pd(0) complexes promote cascade cyclizations where benzyl groups are incorporated before ring formation via N-benzyl-5-aminopyrazole intermediates [7]. For 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, this pre-functionalization approach achieves near-quantitative regioselectivity. Microwave assistance reduces reaction times from hours to minutes (e.g., 96% yield in 15 min at 50°C) [9].
C3-Methyl FunctionalizationThe C3-methyl group originates from three principal precursors:
Table: Optimization Parameters for N1/C3 Substituent Introduction
Parameter | N1-Benzylation | C3-Methylation |
---|---|---|
Optimal Precursor | N-Benzyl-5-aminopyrazole | 3-Methyl-5-aminopyrazole |
Reagent | BnBr/K₂CO₃ (DMF, 60°C) | Pentane-2,4-dione (HOAc, Δ) |
Catalyst | Ag(CF₃CO₂) (10 mol%) [7] | None |
Yield Range | 74–96% [7] [9] | 68–92% [5] |
Key Challenge | Avoiding N2-alkylation | Regioselective enolization |
Scale-Up ConsiderationsGram-scale synthesis of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine via Ag(I)-catalyzed cyclization maintains 71% yield, confirming industrial viability [7]. Solvent-free conditions under microwave irradiation reduce purification steps, while aqueous workups minimize organic waste [9].
Comprehensive Compound Identifiers
Table: Chemical Identifiers for 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Identifier | Value | Source |
---|---|---|
Systematic Name | 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | [1] [4] |
CAS Registry | 1211409-49-2 | [3] |
Molecular Formula | C₁₄H₁₄N₄ | [1] [4] |
SMILES | CC1=NN(C2=C1C=C(C=N2)N)CC3=CC=CC=C3 | [4] |
InChI Key | FTWIGHVVRPSPRQ-UHFFFAOYSA-N | [4] |
MDL Number | MFCD13196032 | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: